Unii-4bbs3A53GJ

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Unii-4bbs3A53GJ is a synthetic compound that has been extensively studied in research laboratories and has been found to have a wide range of potential applications. It is a highly versatile compound that can be used in a variety of ways, from basic laboratory experiments to complex biochemical pathways.

Aplicaciones Científicas De Investigación

Medicine: Bone Health and Osteoporosis Prevention

CCM is extensively used in the medical field for its high bioavailability of calcium, crucial for maintaining bone health. It’s particularly beneficial for individuals at risk of osteoporosis. CCM supplements are often recommended to postmenopausal women and the elderly to help prevent bone density loss .

Dermatology: Skin Care Products

In dermatology, CCM is found in skin care products due to its calcium content, which plays a role in skin differentiation and regeneration. For instance, it’s an ingredient in the EELHOE Honey Tearing Mask, which aims to nourish and rejuvenate the skin .

Mecanismo De Acción

Target of Action

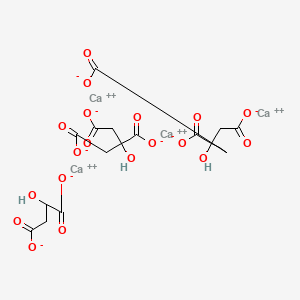

Unii-4bbs3A53GJ, also known as Calcium Citrate Malate (CCM), is a compound primarily targeted towards the body’s calcium regulation system . Calcium is a vital mineral that plays a crucial role in various physiological processes, including bone health, nerve transmission, muscle function, and blood clotting .

Mode of Action

Calcium Citrate Malate increases plasma calcium levels. This reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH) . The compound interacts with its targets, primarily the parathyroid cells, by stimulating a G-protein coupled calcium receptor on the surface of these cells .

Biochemical Pathways

The primary biochemical pathway affected by CCM is the calcium homeostasis pathway. By increasing plasma calcium levels, CCM helps maintain the balance of calcium in the body. This has downstream effects on various physiological processes, including bone mineralization, nerve transmission, muscle contraction, and blood clotting .

Result of Action

The molecular and cellular effects of CCM’s action primarily involve an increase in plasma calcium levels. This leads to a reduction in the activity of osteocytes (bone cells), thereby promoting bone health. Additionally, the increased calcium levels can enhance nerve transmission, muscle function, and blood clotting .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CCM. For instance, factors such as diet, pH levels in the stomach, and the presence of other nutrients can affect the absorption of calcium. A diet high in calcium-rich foods can enhance the efficacy of CCM. On the other hand, certain conditions like high stomach acidity can decrease calcium absorption, thereby affecting the action of CCM .

Propiedades

IUPAC Name |

tetracalcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.C4H6O5.4Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;5-2(4(8)9)1-3(6)7;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2,5H,1H2,(H,6,7)(H,8,9);;;;/q;;;4*+2/p-8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUQVRHWPYWQRG-UHFFFAOYSA-F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Ca4O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Unii-4bbs3A53GJ | |

CAS RN |

142606-53-9 |

Source

|

| Record name | Calcium citrate malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142606539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.